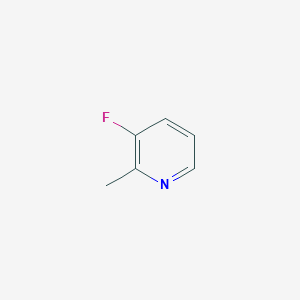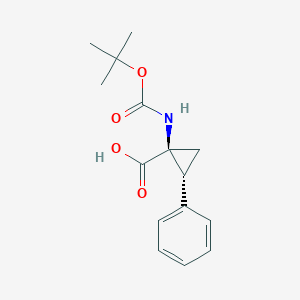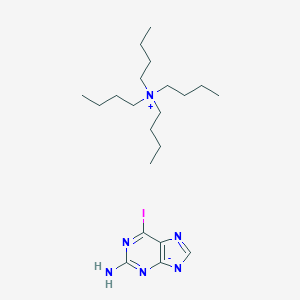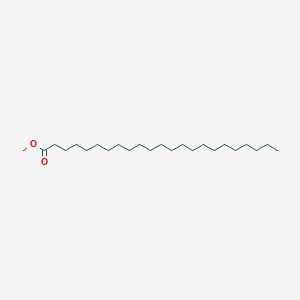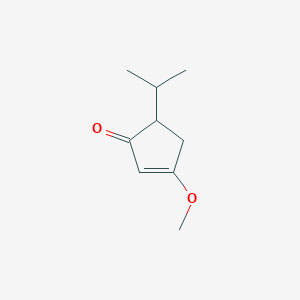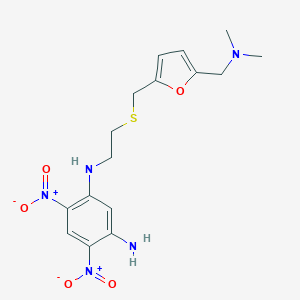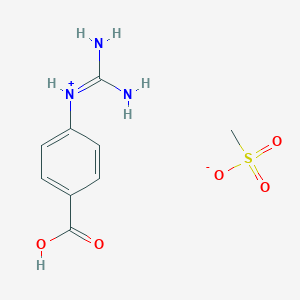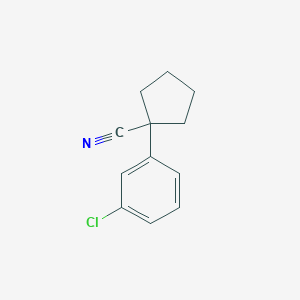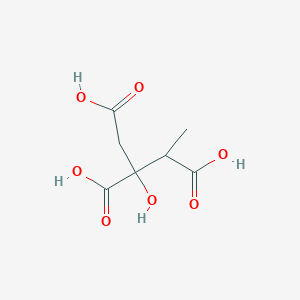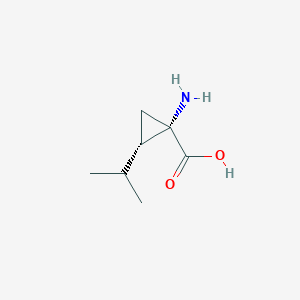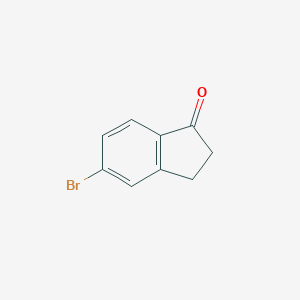
5-Brom-1-indanon
Übersicht
Beschreibung
5-Bromo-1-indanone is a derivative of 1-indanone, characterized by the presence of a bromine atom at the fifth position of the indanone ring. This compound has the molecular formula C9H7BrO and a molecular weight of 211.06 g/mol . It is a beige to brown crystalline powder with a melting point of 126-129°C . 5-Bromo-1-indanone is utilized in various chemical syntheses and has significant applications in scientific research.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-indanone has diverse applications in scientific research:
Wirkmechanismus
Target of Action
5-Bromo-1-indanone is a synthetic compound that belongs to the group of palladium complexes . It has been shown to inhibit the activity of b-raf , which is a protein kinase that plays an important role in signal transduction pathways related to cell proliferation and differentiation . 5-Bromo-1-indanone also has potent antagonistic effects on other proteins that are involved in these pathways, including c-KIT, c-MET, and PDGFRα .
Mode of Action
It is known that it interacts with its targets (b-raf, c-kit, c-met, and pdgfrα) and inhibits their activity . This inhibition disrupts the signal transduction pathways related to cell proliferation and differentiation, leading to changes in cellular function .
Biochemical Pathways
5-Bromo-1-indanone affects several biochemical pathways due to its interaction with multiple targets. The primary pathway affected is the b-raf signaling pathway , which plays a crucial role in cell proliferation and differentiation . By inhibiting b-raf, 5-Bromo-1-indanone disrupts this pathway, potentially leading to downstream effects such as altered cell growth and differentiation .
Pharmacokinetics
Its physical properties like density, freezing point, and refractive index have been determined . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
The inhibition of b-raf and other proteins by 5-Bromo-1-indanone leads to disruption of the associated signal transduction pathways . This disruption can result in changes in cell proliferation and differentiation, potentially leading to altered cellular function . .
Biochemische Analyse
Biochemical Properties
It is known to participate in the synthesis of imidazolyl and triazolyl substituted biphenyl compounds
Cellular Effects
It has been shown to inhibit the activity of b-raf, a protein kinase that plays an important role in signal transduction pathways related to cell proliferation and differentiation
Molecular Mechanism
It is known to inhibit the activity of b-raf, a protein kinase
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-indanone can be achieved through several methods. One common method involves the Friedel-Crafts acylation of 3-(3-bromophenyl)propionic acid with chlorosulfonic acid . Another method includes the reaction of 5-bromo-2,3-dihydro-1H-inden-1-ol with appropriate reagents .
Industrial Production Methods: In industrial settings, 5-Bromo-1-indanone is often synthesized by reacting 3-(3-bromophenyl)propionic acid with chlorosulfonic acid under controlled conditions to ensure high yield and purity . The reaction is typically carried out in the presence of a Lewis acid catalyst to facilitate the acylation process.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-1-indanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form 5-bromo-1-indanol.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products:
Oxidation: 5-Bromo-1-indanone can be converted to 5-bromoindan-1-carboxylic acid.
Reduction: The major product is 5-bromo-1-indanol.
Substitution: Products vary depending on the nucleophile used, such as 5-amino-1-indanone when reacted with an amine.
Vergleich Mit ähnlichen Verbindungen
5-Chloro-1-indanone: Similar in structure but with a chlorine atom instead of bromine.
4-Bromo-1-indanone: Bromine atom is at the fourth position instead of the fifth.
5-Iodo-1-indanone: Contains an iodine atom instead of bromine.
Uniqueness: 5-Bromo-1-indanone is unique due to its specific reactivity and the position of the bromine atom, which influences its chemical behavior and applications. Compared to its analogs, it offers distinct advantages in terms of reactivity and binding properties, making it a valuable compound in synthetic chemistry and research .
Eigenschaften
IUPAC Name |
5-bromo-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSONICAHAPRCMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334432 | |
| Record name | 5-Bromo-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34598-49-7 | |
| Record name | 5-Bromo-1-indanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34598-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-1-indanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,3aS,7S,11aS)-11a-methyl-1H,2H,3H,3aH,6H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-diol](/img/structure/B130114.png)
